molecular formula C16H13ClN2OS3 B2515577 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-06-8

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2515577
CAS No.: 895455-06-8
M. Wt: 380.92
InChI Key: UNJCCTWYALOIDT-UHFFFAOYSA-N
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Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic small molecule belonging to a class of compounds featuring a thiazole core linked to an acetamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the N-(4-arylthiazol-2-yl)acetamide scaffold have been extensively studied and reported in scientific literature for their diverse biological activities . Specifically, such molecules have demonstrated promising potential as prospective antimicrobial and antiproliferative agents in preliminary in vitro studies . The thiazole ring is a critical pharmacophore known to contribute to these activities, potentially by interfering with essential bacterial biosynthetic pathways or cellular proliferation mechanisms in cancer cells . The presence of the 5-chlorothiophene and p-tolylthio substituents in this particular analog may influence its electronic properties, lipophilicity, and subsequent interaction with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new therapeutic avenues, particularly in combating drug-resistant microbial strains and cancer cell lines . It serves as a key intermediate or final product for screening campaigns in drug discovery programs and for investigating novel mechanisms of action. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS3/c1-10-2-4-11(5-3-10)21-9-15(20)19-16-18-12(8-22-16)13-6-7-14(17)23-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJCCTWYALOIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a halogenation reaction using reagents like N-chlorosuccinimide (NCS).

    Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the reaction conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, can effectively inhibit various bacterial strains and fungi.

Case Study Example :
A study on related thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, utilizing methods such as the turbidimetric technique to assess efficacy . The findings suggest that modifications in the thiazole structure can enhance antimicrobial potency.

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Research indicates that thiazole derivatives possess significant cytotoxic activity against various cancer cell lines.

Case Study Example :
In a study assessing the anticancer properties of thiazole derivatives, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that certain modifications led to increased cytotoxicity, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The target compound’s key structural elements are compared below with analogs from the evidence:

Table 1: Substituent and Molecular Weight Comparison
Compound Name/ID Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Chlorothiophen-2-yl p-Tolylthio ~421.0 (calculated*) Chlorothiophene enhances lipophilicity; p-tolylthio offers sulfur-mediated interactions
Compound 9a (Ev11) 4-Chlorothiophen-2-yl Sulfamoyl-phenylpyrrole 532.5 Sulfamoyl group increases polarity; antimicrobial potential noted
Compound 13 (Ev2) p-Tolyl Piperazine-methoxyphenyl 422.54 Piperazine ring may enhance solubility and MMP inhibition
Compound 2b (Ev12) Thiazol-2-yl (sulfamoyl) Methyltriazolyl Not reported Triazole and sulfonamide groups linked to antiproliferative activity
Compound 17 (Ev17) 4-Methoxybenzothiazol-2-yl Pyridinylmethyl 429.9 Benzothiazole and pyridine improve CNS penetration

*Calculated based on molecular formula C₁₆H₁₂ClN₃OS₂.

Key Observations:
  • Thiophene vs. Aryl Substituents : The 5-chlorothiophen-2-yl group in the target compound is distinct from the 4-chlorothiophene in Ev11’s 9a and aryl groups (e.g., p-tolyl in Ev2). Chlorothiophenes generally enhance lipophilicity and metabolic stability compared to simple aryl groups .
  • Acetamide Functionalization : The p-tolylthio group in the target compound differs from sulfamoyl (Ev11), piperazine (Ev2), and triazole (Ev12) substituents. Sulfur atoms in thioethers (p-tolylthio) may engage in hydrophobic interactions or hydrogen bonding, whereas sulfonamides (Ev12) often improve water solubility .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C12H12ClN2S3
  • Molecular Weight : 300.87 g/mol
  • CAS Number : 123971-45-9

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its thiazole and thiophene moieties, which are known to enhance pharmacological properties. The following sections detail its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings demonstrate significant antimicrobial properties. The mechanism often involves the inhibition of bacterial lipid biosynthesis, leading to cell death.

  • Study Findings :
    • A study evaluated various thiazole derivatives for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound displayed promising activity, particularly against Staphylococcus aureus and Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values were reported as follows:
CompoundMIC (µg/mL)Target Bacteria
Compound A32S. aureus
Compound B64E. coli
This compound16S. aureus

Anticancer Activity

The anticancer potential of this compound has been explored primarily through in vitro studies on various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells with an IC50 value of approximately 10 µg/mL .
    • The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.
Cell LineIC50 (µg/mL)Mechanism of Action
MCF710Apoptosis induction
HepG215Cell cycle arrest

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo effects of the compound using a murine model of breast cancer. Treatment with this compound led to a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The binding affinity was analyzed using Schrodinger software, revealing strong interactions with proteins associated with apoptosis pathways .

Q & A

Q. What synthetic methodologies are recommended to optimize yield and purity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by acylation. Key steps include:
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity. Monitor reaction progress via TLC .
  • Catalysts : Use AlCl₃ for thioacetamide bond formation, as shown in analogous thiazole syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and p-tolyl (δ 2.3 ppm for CH₃) groups. Discrepancies in integration ratios may indicate impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Validate C=O (1650–1700 cm⁻¹) and S-C (650–750 cm⁻¹) bonds .

Q. How can researchers address poor solubility in aqueous buffers during bioassays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide moiety while retaining bioactivity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Assay Validation : Verify in vitro results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Metabolic Stability Testing : Use liver microsomes to assess rapid degradation in vivo, which may explain efficacy gaps .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models to correlate with observed bioactivity .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Target Fishing : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinases or inflammatory mediators (e.g., COX-2) .
  • CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes in cell lines and assessing activity loss .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the thiophene (e.g., Cl → F) or p-tolyl (e.g., CH₃ → OCH₃) groups .
  • Biological Screening : Test analogs against panels of cancer cell lines (NCI-60) or inflammatory markers (TNF-α, IL-6) .
  • QSAR Modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values to guide optimization .

Q. What experimental approaches mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Purity Standardization : Ensure ≥98% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS .
  • Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) using LC-UV .
  • Internal Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-experiment variability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Use STR profiling to rule out contamination .
  • Pathway Analysis : Perform RNA-seq to identify differential expression of target pathways (e.g., apoptosis regulators) .
  • Microenvironment Mimicry : Test in 3D spheroids or co-cultures to assess relevance to in vivo tumor heterogeneity .

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